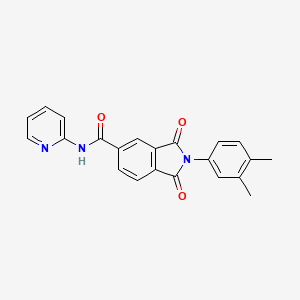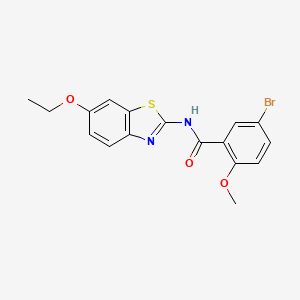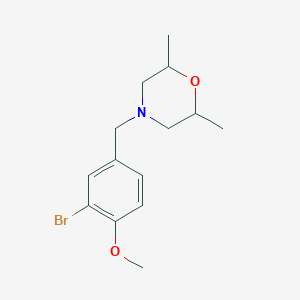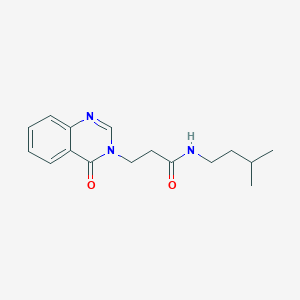
2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide, also known as compound X, is a synthetic compound that has shown potential in various scientific research applications.
作用機序
The mechanism of action of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell proliferation, apoptosis, and inflammation. Compound X has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress. It has also been found to reduce inflammation and protect against neurodegeneration. However, the exact biochemical and physiological effects of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X are still being studied.
実験室実験の利点と制限
One advantage of using 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X. One direction is to further investigate its mechanism of action and identify specific targets for its effects. Another direction is to explore its potential in treating other diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could focus on developing derivatives of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X with improved pharmacokinetic properties and reduced toxicity.
Conclusion:
In conclusion, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is a synthetic 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide with potential in various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity, and it has been found to have various biochemical and physiological effects. While its mechanism of action is not fully understood, research on 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has the potential to lead to the development of new treatments for various diseases.
合成法
Compound X is synthesized through a multistep process that involves the reaction of 2-pyridinecarboxylic acid with 3,4-dimethylaniline to form an intermediate. This intermediate is then subjected to a series of reactions, including acylation, cyclization, and oxidation, to produce the final 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X. The synthesis method has been optimized to achieve high yields and purity of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X.
科学的研究の応用
Compound X has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory properties. In cancer research, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been shown to protect against oxidative stress and reduce neuroinflammation. In anti-inflammatory properties, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been found to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-13-6-8-16(11-14(13)2)25-21(27)17-9-7-15(12-18(17)22(25)28)20(26)24-19-5-3-4-10-23-19/h3-12H,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPWXPJYYATKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)

![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)
![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)


![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)
![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)
